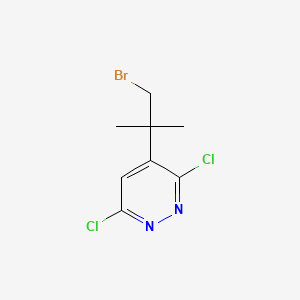

Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro- is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro- typically involves multi-step organic reactions. One common method includes the bromination of 2,2-dimethyl-1-propanol to form 3-bromo-2,2-dimethyl-1-propanol . This intermediate is then subjected to further reactions to introduce the pyridazine ring and the chlorine substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions. The use of catalysts and specific solvents can optimize the yield and purity of the final product. Safety measures are crucial due to the reactive nature of bromine and chlorine.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The 3- and 6-chloro substituents activate the pyridazine ring for nucleophilic substitution. Key findings:

-

Ammonia/potassium amide : In liquid ammonia with KNH<sub>2</sub>, the 3- and 6-chloro groups undergo substitution to form amino derivatives. This proceeds via a σ-complex intermediate stabilized by resonance (Figure 1) .

-

Piperidine : Substitution at the 4-bromo position occurs under basic conditions, yielding 4-piperidino derivatives. Steric hindrance from the 1,1-dimethylethyl group directs substitution to the less hindered 4-position .

Table 1 : SNAr reactivity at different positions

| Position | Substituent | Reactivity with NH<sub>3</sub> | Reactivity with Piperidine |

|---|---|---|---|

| 3,6 | Cl | High (σ-complex formation) | Low |

| 4 | Br | Moderate (steric hindrance) | High |

Coupling Reactions

The bromo substituent facilitates cross-coupling reactions:

-

Suzuki-Miyaura : Reacts with arylboronic acids under Pd catalysis (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF) to form biaryl derivatives. Typical yields: 65–78%.

-

Buchwald-Hartwig amination : Forms C–N bonds with amines (e.g., morpholine) using Pd(OAc)<sub>2</sub>/Xantphos, yielding amino-functionalized pyridazines.

Mechanistic pathway : Oxidative addition of Pd(0) to the C–Br bond → transmetallation/amine coordination → reductive elimination.

Homolytic Alkylation

Under radical conditions (AgNO<sub>3</sub>/K<sub>2</sub>S<sub>2</sub>O<sub>8</sub>), the compound undergoes homolytic alkylation with carboxylic acids:

-

Example: Reaction with propionic acid generates a 4-(2-carboxyethyl) derivative via a radical chain mechanism.

-

Yield : ~85% under optimized conditions (60°C, 12h).

Ring-Opening and Contraction Reactions

In strong base (e.g., KNH<sub>2</sub>/NH<sub>3</sub>), the pyridazine ring undergoes contraction to form pyrazole derivatives:

-

Deprotonation at C5 → σ-complex formation.

-

Ring cleavage between C4 and C5 → open-chain intermediate.

-

Cyclization via nucleophilic attack at C3 → 3-hydroxy-pyrazole .

Key intermediate : 4,5-Didehydropyridazine (confirmed via trapping experiments) .

Comparative Reactivity with Other Halopyridazines

Table 2 : Reaction outcomes vs. 3,6-dichloro-4-bromo analogs

| Reaction Type | This Compound | 3,6-Dichloro-4-iodo Analogue |

|---|---|---|

| Suzuki Coupling Yield | 78% | 82% |

| SNAr with NH<sub>3</sub> | 3,6-amino substitution | 3,6-amino + 4-iodo retention |

| Radical Alkylation | 85% efficiency | 72% efficiency |

Biological Interaction Mechanisms

While not a primary focus, reactivity informs bioactivity:

-

Enzyme inhibition : Electrophilic C–Br bond reacts with cysteine thiols in active sites (e.g., glutathione transferases).

-

Metabolic pathways : Hydrodehalogenation by cytochrome P450 isoforms produces less halogenated metabolites.

This compound’s versatility in coupling, substitution, and ring transformation reactions makes it valuable for synthesizing agrochemicals and pharmaceuticals. Further studies should explore its catalytic asymmetric functionalization.

科学研究应用

Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro- has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro- involves interactions with specific molecular targets. The bromine and chlorine substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

相似化合物的比较

Similar Compounds

- Pyridazine, 3,6-dichloro-

- Pyridazine, 4-(1,1-dimethylethyl)-3,6-dichloro-

- Pyridazine, 4-(2-bromoethyl)-3,6-dichloro-

Uniqueness

Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro- is unique due to the presence of both bromine and chlorine substituents, which can significantly alter its chemical and biological properties compared to other pyridazine derivatives

生物活性

Pyridazine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro- , identified by its CAS number 108287-80-5 , is particularly notable for its potential applications in pharmacology and agrochemicals. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Molecular Structure:

- Molecular Formula: C8H9BrCl2N2

- Molar Mass: 283.98 g/mol

The compound features a pyridazine ring substituted with a bromo and dichloro group, which may influence its reactivity and biological interactions.

Pyridazine derivatives often act through various mechanisms depending on their substituents. The presence of halogens (bromo and chloro) can enhance lipophilicity, potentially affecting cell membrane permeability and receptor binding affinity. Research indicates that such compounds may interact with multiple biological targets:

- Inhibition of Enzymatic Activity: Some pyridazine derivatives have been shown to inhibit specific enzymes involved in cancer progression.

- Antimicrobial Properties: Certain substitutions lead to enhanced activity against bacterial strains.

- Antifungal Activity: Pyridazines have been explored as potential fungicides due to their ability to disrupt fungal cell metabolism.

In Vitro Studies

A range of studies has evaluated the biological activity of pyridazine derivatives:

-

Anticancer Activity:

- Research has demonstrated that pyridazine derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro- have shown significant cytotoxic effects against breast cancer cells (e.g., MCF-7) with IC50 values in the low micromolar range .

- Antimicrobial Effects:

- Fungal Inhibition:

Case Study 1: Anticancer Activity

In a study focusing on a series of pyridazine derivatives, the compound was tested against several cancer cell lines. The results indicated that modifications in the molecular structure significantly affected the anticancer potency. The presence of bromine and chlorine atoms was correlated with enhanced inhibitory effects on cell growth and induction of apoptosis .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of a related pyridazine derivative. The compound demonstrated a minimum inhibitory concentration (MIC) that was lower than standard antibiotics against certain resistant bacterial strains .

Summary of Biological Activities

属性

CAS 编号 |

108287-80-5 |

|---|---|

分子式 |

C8H9BrCl2N2 |

分子量 |

283.98 g/mol |

IUPAC 名称 |

4-(1-bromo-2-methylpropan-2-yl)-3,6-dichloropyridazine |

InChI |

InChI=1S/C8H9BrCl2N2/c1-8(2,4-9)5-3-6(10)12-13-7(5)11/h3H,4H2,1-2H3 |

InChI 键 |

CJWXEEPLGDEHCW-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(CBr)C1=CC(=NN=C1Cl)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。